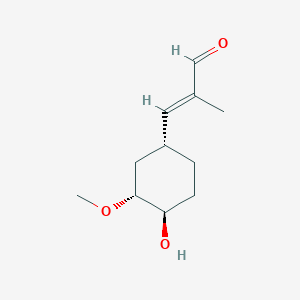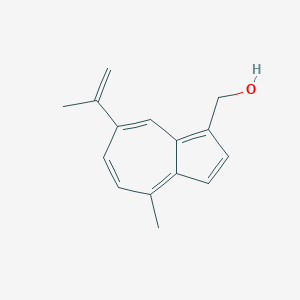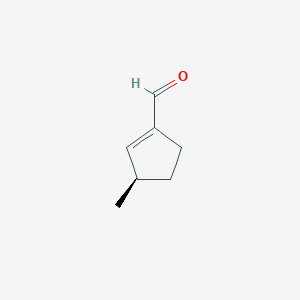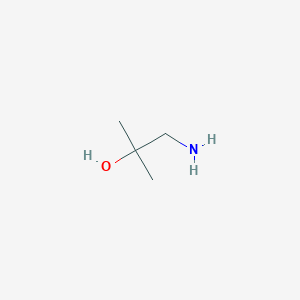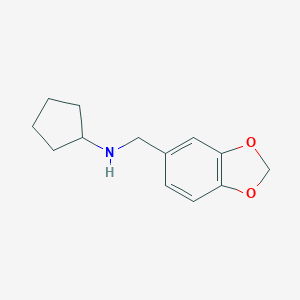
N-(1,3-ベンゾジオキソール-5-イルメチル)シクロペンタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine: is a chemical compound with the molecular formula C13H17NO2 It is characterized by a benzodioxole ring attached to a cyclopentanamine moiety
科学的研究の応用
Chemistry: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of probes and sensors for detecting specific biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is used in the production of specialty chemicals and advanced materials. Its applications include the manufacture of polymers, resins, and coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine typically involves the reaction of 1,3-benzodioxole with cyclopentanamine under specific conditions. One common method includes:
Starting Materials: 1,3-benzodioxole and cyclopentanamine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole ring or the cyclopentanamine moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole ring may interact with aromatic residues in proteins, while the cyclopentanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- N-(1,3-benzodioxol-5-ylmethyl)cyclopentylamine
- (2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)cyclopentylamine
Comparison: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is unique due to the presence of both the benzodioxole ring and the cyclopentanamine moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the benzodioxole ring enhances the compound’s stability and reactivity, while the cyclopentanamine moiety contributes to its solubility and bioavailability.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,1-4,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYZMUZNAPZSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357921 |
Source


|
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114413-77-3 |
Source


|
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
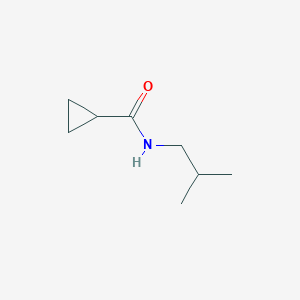
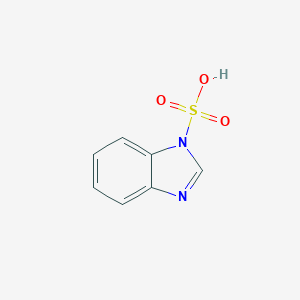
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
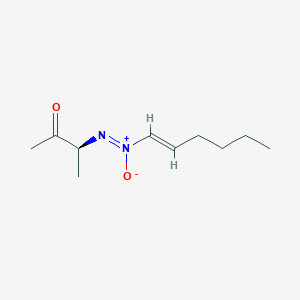

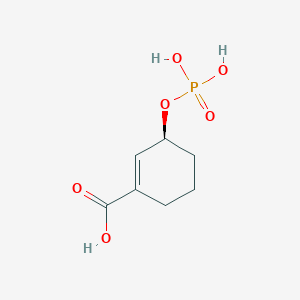

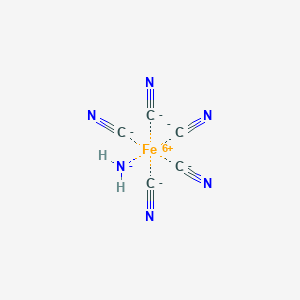
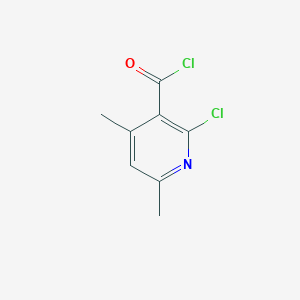
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)
